4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid
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Overview
Description
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of furan and morpholine, featuring a bromine atom attached to the furan ring and a carboxylic acid group attached to the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid typically involves the reaction of 5-bromofuran-2-carboxylic acid with morpholine derivatives. One common method involves the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. This reaction yields the desired compound with high purity and percentage yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan derivatives, while the morpholine ring can be reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Biological Studies: It can be used in molecular docking studies to explore its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxylic acid: A precursor in the synthesis of 4-(5-Bromofuran-2-carbonyl)morpholine-3-carboxylic acid.
Morpholine-3-carboxylic acid: Another precursor used in the synthesis.
N’-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: A related compound with potential pharmacological activities.
Uniqueness
This compound is unique due to its combination of a brominated furan ring and a morpholine carboxylic acid moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10BrNO5 |
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Molecular Weight |
304.09 g/mol |
IUPAC Name |
4-(5-bromofuran-2-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO5/c11-8-2-1-7(17-8)9(13)12-3-4-16-5-6(12)10(14)15/h1-2,6H,3-5H2,(H,14,15) |
InChI Key |
YICKBCUXBUIMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(O2)Br)C(=O)O |
Origin of Product |
United States |
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